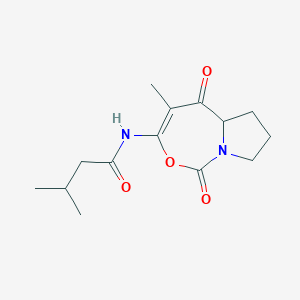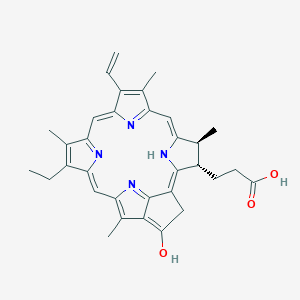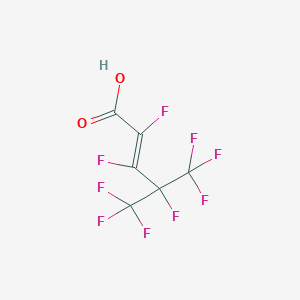
全氟(4-甲基戊-2-烯酸)
描述
4-(Trifluoromethyl)hexafluoropent-2-enoic acid (TFMFPE) is a fluorinated organic compound that has been studied extensively in recent years due to its unique properties and potential applications in the fields of synthetic chemistry, materials science, and biology. TFMFPE is a versatile compound that can be used as a building block for the synthesis of a variety of compounds, and it has been used in a variety of scientific research applications.
科学研究应用
环境生物修复
全氟(4-甲基戊-2-烯酸): 已在环境生物修复方面进行了研究,特别是在降解全氟和多氟烷基物质 (PFAS) 方面。 研究表明,某些细菌物种,例如醋酸杆菌属,可以对 α, β-不饱和全氟和多氟羧酸进行还原脱氟,其中包括全氟(4-甲基戊-2-烯酸)等化合物 . 这个过程对于分解 PFAS 至关重要,PFAS 因其在环境中的持久性而臭名昭著。
化学合成
该化合物是合成更复杂氟化分子的中间体。 其独特的结构允许将氟原子引入目标分子,这在医药和农用化学品的开发中很有价值,在这些领域,氟化作用可以增强最终产品的活性与稳定性 .
材料科学
在材料科学中,该化合物提供氟原子的能力使其成为制造氟聚合物涂层的候选材料。 这些涂层以其优异的耐热性、耐化学性和耐电导率而闻名,使其适用于各种工业应用中的保护涂层 .
医学研究
该化合物的性质正在医学研究中探索,特别是在诊断剂的开发方面,其中氟原子对于标记正电子发射断层扫描 (PET) 扫描中使用的化合物是必需的 .
电化学应用
研究人员已经研究了 PFAS,包括全氟(4-甲基戊-2-烯酸)的电化学降解,以解决其环境持久性带来的挑战。 研究的重点是颗粒活性炭吸附和传导电荷以实现还原脱氟的潜力,这可能是一种很有希望的处理受 PFAS 污染水的
作用机制
Mode of Action
It has been observed that the compound undergoes electrochemical reduction . This process occurs at an applied cell potential of 10 V in the absence of an electron shuttling catalyst .
Biochemical Pathways
It is known that the compound undergoes electrochemical reduction , which could potentially impact various biochemical processes.
Result of Action
It has been observed that the compound undergoes electrochemical reduction , which could potentially lead to various molecular and cellular changes.
生化分析
Biochemical Properties
Perfluoro(4-methylpent-2-enoic acid): plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in defluorination processes, such as reductive defluorinases . These enzymes facilitate the removal of fluorine atoms from the compound, leading to its breakdown. The interaction between Perfluoro(4-methylpent-2-enoic acid) and these enzymes is crucial for understanding its metabolic fate and potential environmental impact .
Cellular Effects
The effects of Perfluoro(4-methylpent-2-enoic acid) on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. It can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, exposure to Perfluoro(4-methylpent-2-enoic acid) can result in the upregulation of genes associated with detoxification processes, highlighting its impact on cellular defense mechanisms .
Molecular Mechanism
At the molecular level, Perfluoro(4-methylpent-2-enoic acid) exerts its effects through specific binding interactions with biomolecules. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, this compound can activate other enzymes, leading to enhanced metabolic activity. The changes in gene expression observed with Perfluoro(4-methylpent-2-enoic acid) exposure are often mediated by transcription factors that respond to oxidative stress and other cellular signals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Perfluoro(4-methylpent-2-enoic acid) have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to high temperatures or specific microbial communities. Long-term studies have shown that Perfluoro(4-methylpent-2-enoic acid) can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Perfluoro(4-methylpent-2-enoic acid) vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. These effects include oxidative stress, inflammation, and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before adverse effects become apparent .
Metabolic Pathways
Perfluoro(4-methylpent-2-enoic acid): is involved in several metabolic pathways, primarily those related to its defluorination and breakdown. Enzymes such as reductive defluorinases play a key role in these pathways, facilitating the removal of fluorine atoms and the subsequent degradation of the compound. The interaction of Perfluoro(4-methylpent-2-enoic acid) with these enzymes can affect metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, Perfluoro(4-methylpent-2-enoic acid) is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall bioavailability and activity. The transport and distribution of Perfluoro(4-methylpent-2-enoic acid) are critical for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of Perfluoro(4-methylpent-2-enoic acid) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, Perfluoro(4-methylpent-2-enoic acid) may accumulate in the mitochondria, leading to changes in mitochondrial function and energy metabolism .
属性
IUPAC Name |
(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF9O2/c7-1(3(16)17)2(8)4(9,5(10,11)12)6(13,14)15/h(H,16,17)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDHAMRDYDLSPH-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(C(F)(F)F)(C(F)(F)F)F)\F)(\C(=O)O)/F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397558 | |
| Record name | 3-(Perfluoroisopropyl)-(2E)-difluoropropenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103229-89-6 | |
| Record name | 3-(Perfluoroisopropyl)-(2E)-difluoropropenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro(4-methylpent-2-enoic acid) (trans) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can microorganisms break down PFMeUPA, despite its strong carbon-fluorine bonds?
A: Yes, recent research has demonstrated that microbial communities capable of organohalide-respiration can cleave the carbon-fluorine (C-F) bonds in PFMeUPA. This groundbreaking discovery shows that reductive defluorination can occur in this perfluorinated compound, challenging the previous belief that such biodegradation was impossible. []
Q2: How does the structure of PFMeUPA influence its susceptibility to microbial defluorination?
A: The presence of a double bond (C=C) in the PFMeUPA structure appears to play a crucial role in its susceptibility to microbial reductive defluorination. Research suggests that this unsaturated bond facilitates the cleavage of C-F bonds, potentially by weakening them and making them more accessible to microbial attack. [, ]
Q3: What are the potential environmental implications of microbial PFMeUPA degradation?
A: The discovery of microbial PFMeUPA degradation through reductive defluorination offers a promising avenue for developing bioremediation strategies for PFAS-contaminated environments. This finding expands our understanding of PFAS environmental fate and suggests that naturally occurring microbial processes could contribute to the attenuation of these persistent pollutants. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
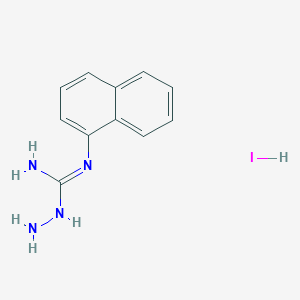
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)

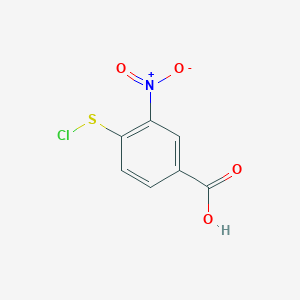
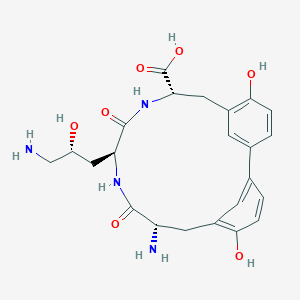

![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)

